molecular formula SeTm B12089955 Thulium selenide (TmSe) CAS No. 12039-53-1

Thulium selenide (TmSe)

Cat. No.: B12089955
CAS No.: 12039-53-1
M. Wt: 247.91 g/mol
InChI Key: GFKHZESYKBWHEV-UHFFFAOYSA-N
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Description

Thulium selenide (TmSe) is a rare-earth chalcogenide compound with a face-centered cubic (fcc) structure (space group: Fm3m) and a lattice parameter of 5.705 Å . It exhibits intermediate valence behavior, where the thulium ions fluctuate between +2 and +3 oxidation states, leading to unique electronic and magnetic properties . Theoretical and experimental studies confirm its structural stability, with X-ray diffraction (XRD) patterns aligning well with computational models .

TmSe is distinguished by its atypical magnetic excitation spectrum. At high temperatures, it displays a broad quasielastic signal (linewidth: 6 meV) associated with spin fluctuations, deviating from typical intermediate-valence compounds . This behavior arises from strong electron correlations and valence instability, making it a model system for studying quantum criticality and heavy fermion phenomena .

Properties

CAS No.

12039-53-1

Molecular Formula

SeTm

Molecular Weight

247.91 g/mol

IUPAC Name

selanylidenethulium

InChI

InChI=1S/Se.Tm

InChI Key

GFKHZESYKBWHEV-UHFFFAOYSA-N

Canonical SMILES

[Se]=[Tm]

Origin of Product

United States

Preparation Methods

Hydrothermal Reduction with Organic Ligands

This method employs a reducing agent and organic ligands to stabilize intermediate species.

Example Protocol:

  • Reagents: Thulium chloride (TmCl₃), selenium (Se), potassium iodide (KI), and N-(2-hydroxyethyl)ethylenediamine.

  • Conditions:

    • Sealed glass tube.

    • Temperature: 160°C.

    • Duration: 7–10 days.

  • Post-Treatment: Ethanol wash and room-temperature drying.

Outcome: Yellow granular crystals with photoelectric response properties.

Mechanism:

  • The organic ligand coordinates with thulium, stabilizing intermediates during crystal growth.

  • KI acts as a reducing agent, facilitating selenium incorporation.

Hydrothermal Redox Reactions

Hydrazine hydrate is used to reduce selenium species in aqueous solutions.

General Protocol:

  • Reagents: Thulium salt (e.g., TmCl₃), selenite/selenous acid, and hydrazine hydrate.

  • Conditions:

    • Temperature: 100–200°C.

    • Duration: 2 hours to 5 days.

    • Closed reactor to retain volatile components.

Key Parameters:

ParameterRangePurpose
Temperature100–200°CControls reaction kinetics
Reducing Agent1–10× excess hydrazineEnsures complete reduction
SolventDeionized waterDissolves reactants uniformly

Advantages:

  • Lower temperatures compared to solid-state methods.

  • Scalable for industrial applications.

Limitations:

  • Requires precise stoichiometric control to avoid side reactions.

Comparative Analysis and Optimization

Method Temperature (°C) Time Yield Crystal Quality Reference
Solid-State>160DaysNot reportedPolycrystalline
Hydrothermal (Organic)1607–10 daysHigh (granular)Photoelectric crystals
Hydrothermal (Redox)100–2002h–5 daysModerateMicrocrystalline

Optimization Strategies:

  • Ligand Selection: Organic ligands like N-(2-hydroxyethyl)ethylenediamine enhance crystal growth by stabilizing intermediates.

  • Reduction Control: Hydrazine hydrate concentration impacts reaction completeness .

Chemical Reactions Analysis

Types of Reactions: Selenoxothulium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Selenoxothulium can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of selenoxothulium can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of selenium or thulium atoms with other elements or groups using reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides or elemental selenium.

Scientific Research Applications

Energy Storage Applications

Thulium selenide has been investigated for its potential in energy storage systems, particularly in supercapacitors. Recent studies have demonstrated that TmSe can be utilized to create electrodes that exhibit favorable electrochemical properties.

Key Findings:

  • A study showed that thulium selenite (TmSeO₃), synthesized via the precipitation method, demonstrated a specific capacitance of 64.60 F/g at a current density of 1 A/g within a potential window of 1.85 V .
  • The material exhibits good cycling performance with 51.5% specific capacitance retention after 4000 cycles, indicating its suitability for long-term energy storage applications .

Optoelectronic Applications

The optical properties of thulium selenide make it an attractive candidate for use in optoelectronic devices, particularly in the realm of infrared luminescence and solid-state lasers.

Infrared Luminescence:

  • Thulium ions are known to sensitize low phonon energy crystals, enabling novel energy transfer processes that result in infrared emission. This has implications for developing mid-infrared phosphors and solid-state optical cooling systems .
  • For instance, TmSe doped in certain crystalline hosts can convert diode light into broadband emissions ranging from 4000 nm to 5500 nm , which is crucial for applications in telecommunications and sensing technologies .

Photonic Devices

Thulium selenide is being explored for its integration into fiber laser technology. Its unique properties allow it to function as a saturable absorber in fiber lasers.

Fiber Laser Technology:

  • Research has shown that thulium-doped fiber lasers can achieve stable mode-locking characteristics at wavelengths around 1944 nm , which is advantageous for generating ultrafast laser pulses .
  • The incorporation of thulium selenide into laser systems enhances performance by improving pulse stability and reducing noise, making it suitable for high-precision applications such as medical imaging and materials processing .

Magnetic Properties

The magnetic characteristics of thulium selenide also present potential applications in spintronic devices. The compound exhibits paramagnetic behavior at room temperature and shows cooperative interactions among thulium spins at lower temperatures.

Research Insights:

  • Magnetic studies indicate a decrease in magnetic moment with temperature, reaching saturation at low temperatures, which could be leveraged for developing advanced magnetic materials used in data storage technologies .

Summary Table of Applications

Application AreaKey FeaturesReference
Energy StorageSpecific capacitance: 64.60 F/g
OptoelectronicsInfrared emission range: 4000 - 5500 nm
Photonic DevicesWavelength: 1944 nm; stable mode-locking
Magnetic PropertiesParamagnetic behavior; cooperative interactions

Mechanism of Action

The mechanism of action of selenoxothulium involves its interaction with molecular targets and pathways in biological systems. It may exert its effects through redox reactions, where it acts as an antioxidant by scavenging free radicals. Additionally, selenoxothulium may interact with metal ions and proteins, influencing various cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparison with Transition Metal Selenides (TMSes)

Transition metal selenides (TMSes), such as CoSe , NiCoSe₄ , and Co₀.₈₅Se , are widely studied for electrocatalysis and energy storage due to their metallic conductivity and tunable electronic configurations . Unlike TmSe, which is a rare-earth selenide, TMSes derive their properties from transition metal d-orbitals interacting with selenium’s 3p/4s orbitals.

Compound Crystal Structure Key Properties Applications Reference
TmSe fcc (Fm3m) Intermediate valence, magnetic fluctuations Quantum magnetism research
Co₀.₈₅Se Amorphous/Non-stoichiometric High conductivity, rich active sites Supercapacitors
NiCoSe₄ Layered/spinel Enhanced electron transport, catalytic sites Water splitting, batteries

Key Differences :

  • Electronic Behavior : TmSe’s intermediate valence leads to semimetallic behavior, while TMSes like NiCoSe₄ exhibit metallic conductivity due to d-orbital hybridization .
  • Applications: TMSes are optimized for energy storage and catalysis, whereas TmSe is primarily studied for fundamental magnetism and electronic correlation phenomena .
Magnetic Properties in Intermediate-Valence Compounds

TmSe’s magnetic fluctuations contrast with other intermediate-valence systems. For example:

  • SmS : Exhibits a pressure-induced insulator-to-metal transition but lacks the persistent spin fluctuations seen in TmSe .
  • YbAl₃: Shows valence transitions but follows conventional Fermi liquid behavior at low temperatures, unlike TmSe’s non-Fermi liquid characteristics .
Compound Magnetic Signature (High Temp.) Linewidth (meV) Low-Temperature Behavior Reference
TmSe Broad quasielastic signal (spin fluctuations) 6 Non-Fermi liquid, quantum criticality
SmS Valence-driven resistivity collapse - Pressure-tuned insulator-metal transition
Alloy Systems: TmSe₁₋ₓTeₓ

Partial substitution of Se with Te in TmSe₁₋ₓTeₓ modifies its lattice and electronic properties:

  • Lattice Expansion : Increasing Te content enlarges the lattice parameter, reducing electron localization .
  • Electrical Conductivity : Alloying enhances metallic character, as Te’s larger atomic radius weakens electron correlations .
Compound Lattice Parameter (Å) Electrical Behavior Reference
TmSe 5.705 Semimetallic, correlated
TmSe₀.₅Te₀.₅ >5.705 (estimated) Enhanced metallicity

Biological Activity

Thulium selenide (TmSe) is a compound of increasing interest in the field of materials science and biomedicine due to its unique properties and potential applications. This article focuses on the biological activity of TmSe, exploring its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Thulium selenide is a semiconductor compound composed of thulium (Tm) and selenium (Se). It exhibits interesting electrical and optical properties, making it a candidate for various applications in electronics and photonics. Its biological activity is primarily attributed to the presence of selenium, which is known for its essential role in cellular functions and antioxidant defense mechanisms.

Antioxidant Properties

Selenium compounds, including TmSe, have been shown to possess significant antioxidant properties. Selenium is a crucial component of selenoproteins that play a vital role in reducing oxidative stress within cells. Research indicates that TmSe may enhance the activity of glutathione peroxidases (GPXs), which are key enzymes in the body's defense against reactive oxygen species (ROS) .

Table 1: Antioxidant Enzymes Associated with Selenium

EnzymeFunctionRelated Conditions
GPX4Reduces phosphatidylcholine hydroperoxideOsteoarthritis, cancers
TXNRD1Regenerates thioredoxinPulmonary arterial hypertension
SELENOPMaintains neuronal activityCancers, cardiovascular diseases

Cellular Effects

Studies have demonstrated that TmSe can influence various cellular processes, including apoptosis and autophagy. The compound appears to modulate cell signaling pathways that regulate these processes, potentially offering therapeutic benefits in conditions characterized by dysregulated cell death .

Case Studies

  • Cancer Research : In vitro studies have shown that TmSe exhibits cytotoxic effects on cancer cell lines. For example, one study reported that TmSe induced apoptosis in triple-negative breast cancer cells through ROS-mediated pathways . This suggests potential applications of TmSe in cancer therapy.
  • Neuroprotection : Another area of research focuses on the neuroprotective effects of selenium compounds. TmSe has been investigated for its ability to protect neuronal cells from oxidative damage, which is relevant in neurodegenerative diseases such as Alzheimer's .

The biological activity of TmSe can be attributed to several mechanisms:

  • Antioxidant Defense : By enhancing the activity of selenoproteins, TmSe helps mitigate oxidative stress.
  • Modulation of Inflammatory Responses : Selenium has been shown to influence macrophage polarization, promoting an anti-inflammatory M2 phenotype while reducing pro-inflammatory cytokines .
  • Cell Cycle Regulation : Research indicates that TmSe may affect cell cycle progression, which could be beneficial in controlling tumor growth.

Q & A

What are the structural characteristics of TmSe, and how are they determined experimentally?

TmSe crystallizes in a face-centered cubic (FCC) structure with space group Fm3m and a lattice parameter of 5.705 Å. Structural determination relies on X-ray powder diffraction (XRD) , where experimental data are compared to theoretical simulations to validate lattice parameters and atomic positions . Methodological rigor involves refining diffraction patterns using Rietveld analysis to account for factors like thermal vibrations and site occupancy.

How do intermediate valence fluctuations in TmSe influence its electronic properties?

TmSe exhibits mixed valence states (Tm²⁺/Tm³⁺), leading to unique electronic behaviors such as non-Fermi liquid characteristics. Researchers employ X-ray absorption spectroscopy (XAS) and Mössbauer spectroscopy to quantify valence ratios. Theoretical studies using density functional theory (DFT) with generalized gradient approximations (GGA) model hybridization between 4f and conduction electrons, revealing correlations between valence fluctuations and resistivity anomalies .

What experimental approaches are used to study pressure-induced phase transitions in TmSe and its alloys (e.g., TmSe₁₋ₓTeₓ)?

High-pressure studies (e.g., diamond anvil cells) coupled with synchrotron XRD and electrical transport measurements reveal that TmTe (a related compound) transitions from a semiconductor to a metal at ~4 GPa due to Tm²⁺→Tm³⁺ valence shifts. For TmSe, hydrostatic pressure alters carrier density and lattice constants, monitored via Hall effect measurements and Raman spectroscopy .

How can charge transfer in TmSe be quantified, and what contradictions exist in reported data?

Charge transfer (~0.23ē in TmSe) is calculated using X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy (EELS) . Discrepancies arise from sample purity (e.g., oxygen contamination) and computational approximations (e.g., GGA vs. LDA in DFT). Cross-validation with neutron diffraction (to detect magnetic moments) and ab initio molecular dynamics (AIMD) simulations resolves ambiguities .

What methodological challenges arise in synthesizing phase-pure TmSe, and how are they addressed?

Synthesis via solid-state reaction requires strict stoichiometric control under inert atmospheres (Ar/He) to prevent oxidation. Spark plasma sintering (SPS) enhances densification, while energy-dispersive X-ray spectroscopy (EDS) and wavelength-dispersive spectroscopy (WDS) verify composition. Contamination by secondary phases (e.g., Tm₂O₃) is mitigated using excess selenium during annealing .

How do computational methods like DFT-GGA model TmSe’s electronic structure, and what are their limitations?

DFT-GGA frameworks (e.g., Perdew-Burke-Ernzerhof (PBE) functional) model exchange-correlation effects but underestimate 4f-electron localization. Advanced methods like dynamical mean-field theory (DMFT) or GW approximations improve accuracy by including strong electron correlations. Validation against angle-resolved photoemission spectroscopy (ARPES) data is critical .

What role does carrier scattering play in the electrical transport properties of TmSe?

Electrical resistivity in TmSe is dominated by acoustic phonon scattering at low temperatures and Kondo-like scattering from 4f electrons at higher temperatures. Four-probe resistivity measurements and magnetoresistance analysis under varying magnetic fields (0–14 T) isolate scattering mechanisms. Discrepancies in mobility data are attributed to defects in single-crystal growth .

How does TmSe compare to other rare-earth chalcogenides (e.g., EuSe, YbSe) in terms of magnetic and electronic behavior?

TmSe’s intermediate valence contrasts with EuSe (divalent, ferromagnetic) and YbSe (mixed valence, Kondo insulator). Magnetic susceptibility measurements and neutron scattering reveal TmSe’s paramagnetic ground state with antiferromagnetic fluctuations. Comparative studies using specific heat measurements (Cp) highlight differences in entropy contributions from 4f electrons .

What advanced spectroscopic techniques resolve the electronic band structure of TmSe?

Scanning tunneling spectroscopy (STS) maps local density of states (LDOS) with atomic resolution, while ultraviolet photoelectron spectroscopy (UPS) probes valence bands. Synchrotron-based resonant inelastic X-ray scattering (RIXS) identifies excitations between 4f and conduction bands. These methods complement DFT predictions and address gaps in bulk-sensitive measurements .

How do contradictions in reported lattice parameters of TmSe arise, and how are they reconciled?

Variations in lattice constants (±0.02 Å) stem from synthesis conditions (e.g., Se vapor pressure) and measurement techniques (e.g., XRD vs. neutron diffraction). High-resolution XRD with internal standards (e.g., Si powder) and Rietveld refinement minimize errors. Collaborative datasets from multiple labs are essential for consensus .

What methodologies quantify the impact of spin-orbit coupling (SOC) on TmSe’s optical properties?

Ellipsometry and reflectance spectroscopy measure dielectric function and optical conductivity. SOC effects are modeled via relativistic DFT with spin-orbit included pseudopotentials . Discrepancies between theory and experiment (e.g., absorption edge shifts) guide refinements in SOC parameterization .

How are contradictions in TmSe’s thermal conductivity data interpreted?

Conflicting reports on thermal conductivity (κ) arise from phonon scattering by defects vs. electronic contributions. Time-domain thermoreflectance (TDTR) separates electronic and lattice κ, while ab initio phonon calculations identify anharmonic scattering pathways. Sample geometry (single crystal vs. polycrystalline) significantly affects results .

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